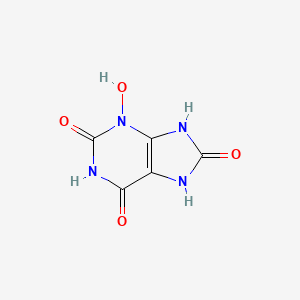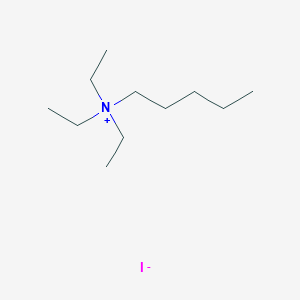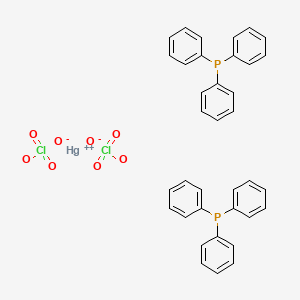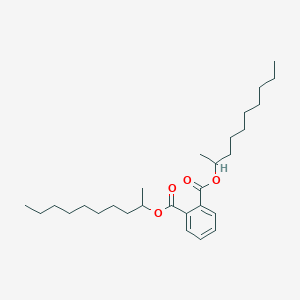![molecular formula C21H29N3O2 B14701613 8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 21090-07-3](/img/structure/B14701613.png)
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenylpiperazine moiety linked to an azaspirodecane core, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione typically involves the alkylation of phenylpiperazine with an appropriate alkylating agent, followed by cyclization to form the azaspirodecane core. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpiperazine derivatives.
Aplicaciones Científicas De Investigación
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the serotonin 5-HT2A receptor, inhibiting the receptor’s activity and thereby modulating neurotransmitter release and signaling pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Another compound with a similar azaspirodecane core and phenylpiperazine moiety.
N-Phenyl-2-(4-Phenylpiperazin-1-yl)acetamide: A related compound with a phenylpiperazine moiety linked to an acetamide group.
Uniqueness
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a serotonin receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propiedades
Número CAS |
21090-07-3 |
|---|---|
Fórmula molecular |
C21H29N3O2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
8-[2-(4-phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H29N3O2/c25-19-16-21(8-4-5-9-21)17-20(26)24(19)15-12-22-10-13-23(14-11-22)18-6-2-1-3-7-18/h1-3,6-7H,4-5,8-17H2 |
Clave InChI |
UWNYSEQNXHRAOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




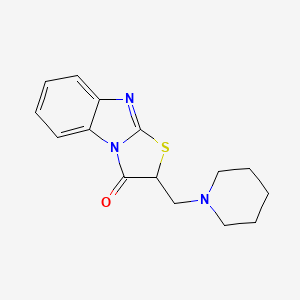
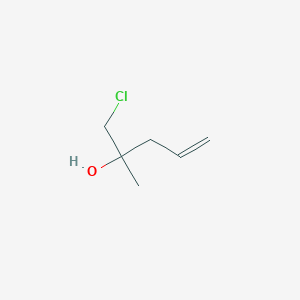



![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
